Structural Analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Technical Guide
Structural Analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate and its hydrochloride salt (CAS 2305202-68-8). Due to the limited availability of published experimental data for this specific stereoisomer, this document outlines the requisite experimental protocols and data presentation formats based on established analytical techniques for similar molecules.
Introduction
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral cyclic amino acid ester. The "trans" configuration of the amino and ester groups on the cyclopentane ring imparts specific conformational properties that are of interest in medicinal chemistry and drug design. Accurate structural elucidation is paramount for understanding its biological activity and for its application as a building block in the synthesis of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties for (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride is presented below.
| Property | Value | Source |
| CAS Number | 2305202-68-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 193.67 g/mol | --INVALID-LINK--[1] |
| Storage | Sealed in dry, 2-8°C | --INVALID-LINK--[1] |
Spectroscopic Analysis
Detailed spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (Illustrative): A sample of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra would be acquired on a 400 MHz or higher field spectrometer.
Data Presentation (Hypothetical):
Table 1: Hypothetical ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.20 | q | 2H | 7.1 | -OCH₂CH₃ |
| 3.90 | m | 1H | - | H2 (CH-NH₃⁺) |
| 3.00 | m | 1H | - | H1 (CH-COOEt) |
| 2.20 - 1.70 | m | 6H | - | Cyclopentane -CH₂- |
| 1.25 | t | 3H | 7.1 | -OCH₂CH₃ |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C=O (Ester) |
| 62.0 | -OCH₂CH₃ |
| 54.0 | C2 (CH-NH₃⁺) |
| 48.0 | C1 (CH-COOEt) |
| 30.0 | Cyclopentane -CH₂- |
| 28.0 | Cyclopentane -CH₂- |
| 22.0 | Cyclopentane -CH₂- |
| 14.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol (Illustrative): The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, a KBr pellet or Attenuated Total Reflectance (ATR) could be used.
Data Presentation (Hypothetical):
Table 3: Hypothetical IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2800 | Broad, Strong | N-H stretch (Ammonium), C-H stretch |
| ~1735 | Strong | C=O stretch (Ester) |
| ~1200 | Strong | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol (Illustrative): High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) would be performed to confirm the elemental composition.
Data Presentation (Hypothetical):
Table 4: Hypothetical Mass Spectrometry Data
| m/z | Ion |
| 158.1176 | [M+H]⁺ (Calculated for C₈H₁₆NO₂⁺: 158.1176) |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including absolute stereochemistry, bond lengths, bond angles, and torsion angles.
Experimental Protocol (Illustrative): Single crystals of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate hydrochloride suitable for X-ray diffraction would be grown, for example, by slow evaporation from a suitable solvent system (e.g., ethanol/ether). A crystal would be mounted on a diffractometer, and diffraction data would be collected at a low temperature (e.g., 100 K). The structure would be solved and refined using appropriate crystallographic software.
Data Presentation (Hypothetical):
Table 5: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
| R-factor | < 0.05 |
Table 6: Hypothetical Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.54 | C2-C1-C5 | 104.0 |
| C1-C=O | 1.52 | O=C1-O1 | 125.0 |
| C2-N | 1.50 | C1-C2-N | 110.0 |
Synthesis and Purification Workflow
The synthesis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate typically involves the stereoselective reduction of an enamine or the resolution of a racemic mixture. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis and purification of the target compound.
Logical Flow for Structural Elucidation
The process of confirming the structure of a newly synthesized batch of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate would follow a logical progression of analytical techniques.
Caption: Logical workflow for the complete structural elucidation of the target compound.
